The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule with significant pharmacological interest. It is primarily known for its role as a dopamine agonist and is utilized in the treatment of neurological disorders, particularly Parkinson's disease. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of extensive research.
This compound can be synthesized through various chemical routes and is often studied in pharmaceutical chemistry contexts. It is cataloged under several identifiers, including CAS number 3605-01-4, and has been referenced in numerous scientific publications regarding its synthesis and biological activity.
The compound belongs to the class of quinazolinones, which are characterized by their bicyclic structure containing a quinazoline ring fused with a carbonyl group. Additionally, it features a piperazine moiety and a benzodioxole substituent, contributing to its pharmacological properties.
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with piperazine followed by cyclization to form the quinazolinone structure.
The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. The structure features:
The compound exhibits a melting point of approximately 98°C and has an estimated boiling point of around 439.76°C . Its solubility profile indicates slight solubility in organic solvents like chloroform and DMSO.
The compound can undergo various chemical reactions typical for quinazolinones:
These reactions often require specific conditions such as temperature control and the presence of catalysts to drive the reactions towards desired products effectively.
As a dopamine agonist, this compound mimics the action of dopamine in the brain by binding to dopamine receptors. This action helps alleviate symptoms associated with Parkinson's disease by promoting dopaminergic signaling.
Research indicates that compounds similar to this one enhance dopaminergic transmission in the central nervous system, thereby improving motor function in patients suffering from dopamine deficiency .
The primary applications of this compound lie within medicinal chemistry and pharmacology:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5